molecular formula C8H16 B043305 Cyclopentane, 1,2,3-trimethyl-, (1alpha,2beta,3alpha)- CAS No. 19374-46-0

Cyclopentane, 1,2,3-trimethyl-, (1alpha,2beta,3alpha)-

Cat. No.: B043305
CAS No.: 19374-46-0
M. Wt: 112.21 g/mol
InChI Key: VCWNHOPGKQCXIQ-DHBOJHSNSA-N
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Description

Cyclopentane, 1,2,3-trimethyl-, (1alpha,2beta,3alpha)-, also known as Cyclopentane, 1,2,3-trimethyl-, (1alpha,2beta,3alpha)-, is a useful research compound. Its molecular formula is C8H16 and its molecular weight is 112.21 g/mol. The purity is usually 95%.
The exact mass of the compound Cyclopentane, 1,2,3-trimethyl-, (1alpha,2beta,3alpha)- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Cyclopentane, 1,2,3-trimethyl-, (1alpha,2beta,3alpha)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclopentane, 1,2,3-trimethyl-, (1alpha,2beta,3alpha)- including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Thermal Behavior Analysis

Research by Térol et al. (1992) on a series of 1,2,2-trimethyl cyclopentane carboxylic acids revealed diverse thermal behaviors, including glassy, amorphous, crystalline, and polymorphous compounds, as well as tautomeric mixtures. This study emphasizes the complex thermal dynamics of cyclopentane derivatives, hinting at their potential applications in materials science where thermal stability and phase transitions are crucial (Térol, B. Pauvert, A. Bouassab, P. Chevallet, G. Cassanas, 1992).

Synthesis and Structural Analysis

Martins et al. (1996) investigated the effect of the cyclopentane ring on the regiochemistry of reactions involving 2-acetylcyclopentanones and β-methoxyvinyl trifluoromethyl ketone derivative, leading to the synthesis of 4,5-trimethylene-4,5-dihydroisoxazoles. This study not only contributes to organic synthesis methodologies but also offers insights into the influence of cyclopentane's structure on reaction outcomes (Martins, A. Flores, R. Freitag, N. Zanatta, 1996).

Kitagawa et al. (1980) demonstrated that acid treatment of a specific 1-epoxyethyl-1,2,2-trimethyl-cyclopentane derivative yields products through successive methyl migrations and oxorane ring closure. This research provides a pathway for generating complex organic structures from simpler cyclopentane derivatives, showcasing the versatility of cyclopentane in synthetic chemistry (Kitagawa, H. Shibuya, H. Fujioka, Yoshio Yamamoto, A. Kajiwara, K. Kitamura, A. Miyao, T. Hakoshima, K. Tomita, 1980).

Chemical Kinetics and Decomposition

Tsang (1978) explored the thermal decomposition of cyclopentane and related compounds, highlighting mechanisms involving isomerization and minor pathways leading to other hydrocarbons. This study aids in understanding the kinetic behaviors of cyclopentane under high temperatures, which can be relevant for combustion and pyrolysis processes (Tsang, 1978).

Mechanism of Action

Target of Action

The primary target of (1S,3R)-1,2,3-trimethylcyclopentane, also known as 1S,3R-ACPD, is the metabotropic glutamate receptors (mGluRs) affecting breathing . These receptors play a crucial role in modulating neuronal excitability and synaptic transmission in the central nervous system .

Mode of Action

(1S,3R)-1,2,3-trimethylcyclopentane interacts with its targets, the mGluRs, resulting in multiple effects. These include a reduction of inspiratory-modulated synaptic currents and an increase of neuronal excitability via an inward current associated with a decrease of membrane conductance .

Biochemical Pathways

The compound affects the glutamate signaling pathway, specifically the metabotropic glutamate receptors (mGluRs). Activation of these receptors influences the inspiratory-modulated activity of phrenic motoneurons via distinct mechanisms at pre- and postsynaptic sites . This modulation of synaptic transmission is a key aspect of the compound’s biochemical action.

Pharmacokinetics

It’s known that the compound’s toxicity and pharmacokinetic characteristics limit its clinical application . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound and their impact on its bioavailability.

Result of Action

The result of the compound’s action is a modulation of synaptic transmission and neuronal excitability. Specifically, it reduces inspiratory-modulated synaptic currents and increases neuronal excitability . This can have significant effects on physiological processes such as breathing.

Properties

IUPAC Name

(1R,3S)-1,2,3-trimethylcyclopentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16/c1-6-4-5-7(2)8(6)3/h6-8H,4-5H2,1-3H3/t6-,7+,8?
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCWNHOPGKQCXIQ-DHBOJHSNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C1C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@H](C1C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101025626, DTXSID501025723
Record name (1alpha,2alpha,3alpha)-1,2,3-Trimethylcyclopentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101025626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1alpha,2beta,3alpha)-1,2,3-Trimethylcyclopentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501025723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2613-69-6, 19374-46-0
Record name (1alpha,2alpha,3alpha)-1,2,3-Trimethylcyclopentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101025626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1alpha,2beta,3alpha)-1,2,3-Trimethylcyclopentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501025723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 19374-46-0
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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